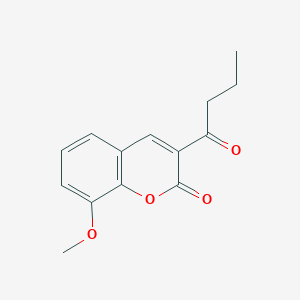![molecular formula C12H20N2O3 B1522434 Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate CAS No. 1194376-44-7](/img/structure/B1522434.png)
Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Overview
Description
Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (TBO) is a synthetic compound with a wide range of applications in the laboratory. It has been used in various scientific studies, including those related to biochemistry, physiology, and drug discovery. TBO is a diaza-spiro compound, which is a type of heterocyclic compound consisting of two nitrogen atoms and one oxygen atom. In addition to its use in research, TBO has been used in the synthesis of other compounds, including pharmaceuticals.
Scientific Research Applications
Synthesis and Derivatives
- Meyers et al. (2009) detailed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for further selective derivation, highlighting its role in accessing chemical spaces complementary to piperidine ring systems Meyers et al., 2009.
- Fernandez et al. (2002) described the synthesis of spirolactams as conformationally restricted pseudopeptides, demonstrating their use in peptide synthesis as constrained surrogates for dipeptides, which are critical in understanding peptide structure-function relationships Fernandez et al., 2002.
Supramolecular Arrangements
- Graus et al. (2010) discussed the preparation and crystallographic analysis of various diazaspiro[4.5]decane derivatives, highlighting the impact of substituents on supramolecular arrangements and the formation of distinct crystal structures without solvent molecules Graus et al., 2010.
Reaction Mechanisms
- Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, providing insights into the formation of isomeric condensation products, contributing to the understanding of reaction mechanisms involving spirocyclic compounds Moskalenko & Boev, 2012.
Structural Analysis and Applications
- Leisvuori et al. (2008) highlighted the use of 1,6-dioxaspiro[4,4]nonane-2,7-dione for solid-phase synthesis of oligonucleotides, showcasing its utility as an orthogonal linker allowing mild release conditions, thus offering potential applications in nucleotide and peptide synthesis Leisvuori et al., 2008.
Catalytic and Asymmetric Synthesis
- Cogan et al. (1998) provided the first example of catalytic asymmetric oxidation of tert-butyl disulfide, leading to tert-butanesulfinamides and sulfoxides, demonstrating the versatility of tert-butyl nitrite in organic synthesis and its applications in the synthesis of chiral compounds Cogan et al., 1998.
properties
IUPAC Name |
tert-butyl 1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-7-5-12(8-14)4-6-13-9(12)15/h4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXAFHSMTSRJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678241 | |
| Record name | tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | |
CAS RN |
1194376-44-7 | |
| Record name | tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1522363.png)


![1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B1522367.png)
